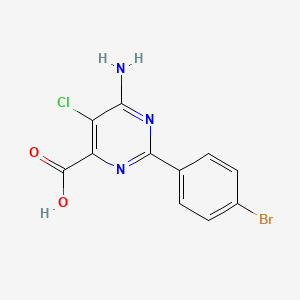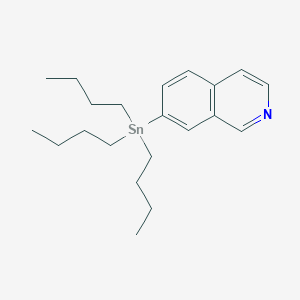
7-(Tributylstannyl)isoquinoline
Übersicht
Beschreibung
7-(Tributylstannyl)isoquinoline is a chemical compound with the molecular formula C21H33NSn . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as 7-(Tributylstannyl)isoquinoline, has been a topic of interest in organic and medicinal chemistry . Various methods have been developed, including palladium-catalyzed coupling, copper-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization . These methods have been used to produce isoquinolines in excellent yields and short reaction times .Molecular Structure Analysis
The molecular structure of 7-(Tributylstannyl)isoquinoline consists of 21 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 1 tin atom . The average mass is 418.203 Da, and the monoisotopic mass is 419.163513 Da .Chemical Reactions Analysis
Isoquinoline derivatives, including 7-(Tributylstannyl)isoquinoline, are known to undergo various chemical reactions. These reactions include palladium-catalyzed coupling, copper-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization . These reactions can produce various substituted isoquinolines, furopyridines, and thienopyridines in good yields .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 7-(Tributylstannyl)isoquinoline are not available, isoquinoline, a related compound, is a colorless liquid at room temperature with a somewhat unpleasant odor . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Drug Synthesis
7-(Tributylstannyl)isoquinoline derivatives have been utilized in the synthesis of various compounds with significant antibacterial activity. For instance, 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, synthesized through palladium-catalyzed cross-coupling reactions involving 5-(tributylstannyl)isoindoline, demonstrated excellent Gram-positive activity against Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to quinolones. These compounds also showed substantial Gram-negative activity, comparable to 7-(1-piperazinyl) fluoroquinolones (Hayashi, Takahata, Kawamura, & Todo, 2002).
Radiosynthesis and Tumor Imaging
In the field of radiopharmaceuticals, 7-(Tributylstannyl)isoquinoline derivatives have been used in the synthesis and radiosynthesis of potential tumor imaging agents. For example, [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide, synthesized using a tributylstannylprecursor, showed high uptake in the MCF-7 breast cancer cell line, indicating its potential for further evaluation in cancer imaging (Xu, Yang, & Pan, 2009).
Zukünftige Richtungen
The synthesis and study of isoquinoline derivatives, including 7-(Tributylstannyl)isoquinoline, continue to be a hot topic in organic and medicinal chemistry . These compounds have potential applications in pharmaceutical research and development . As such, future research will likely focus on developing new synthesis methods and exploring their potential applications in medicine and other fields .
Eigenschaften
IUPAC Name |
tributyl(isoquinolin-7-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1,3-7H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOVERCSHTXLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676719 | |
| Record name | 7-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Tributylstannyl)isoquinoline | |
CAS RN |
1161975-56-9 | |
| Record name | 7-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)
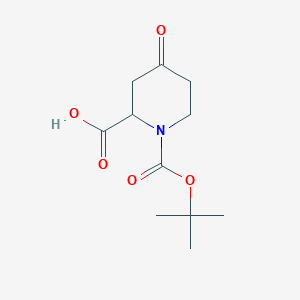


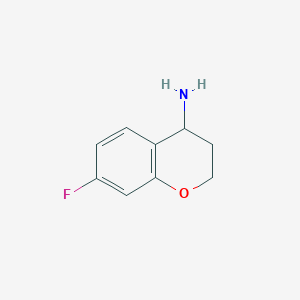
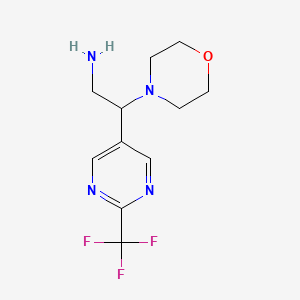
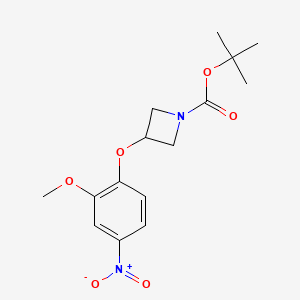
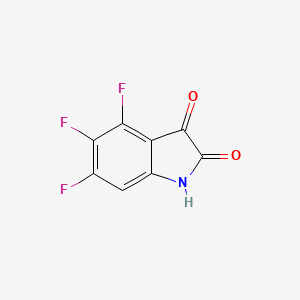
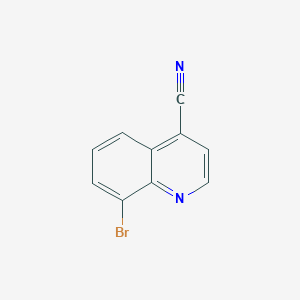
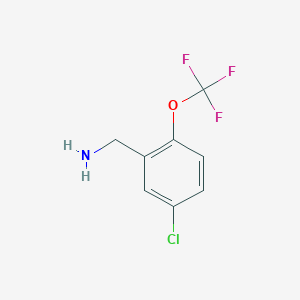
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)
